N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-[2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide side chain incorporates a piperidin-1-yl group and a 4-methoxyphenyl group, conferring distinct structural and electronic properties.
Properties
Molecular Formula |
C18H24N4O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H24N4O2S/c1-13-17(25-21-20-13)18(23)19-12-16(22-10-4-3-5-11-22)14-6-8-15(24-2)9-7-14/h6-9,16H,3-5,10-12H2,1-2H3,(H,19,23) |
InChI Key |
XBVZSPOAKIOZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Core Thiadiazole Carboxamide Synthesis
The 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety is synthesized via cyclization of thiosemicarbazide derivatives. A study by demonstrates that treating thiosemicarbazide 38 with ethyl oxalyl monochloride in phosphoryl chloride (POCl₃) generates 5-amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester 39 , which undergoes hydrolysis to yield the free carboxylic acid. Decarboxylation risks, noted in, necessitate controlled conditions during acid chloride formation.
Piperidine-Ethyl Side Chain Construction
The N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl] group is introduced via nucleophilic substitution. Patent discloses that alkylation of piperidine with a bromoethyl intermediate bearing a 4-methoxyphenyl group proceeds efficiently in polar aprotic solvents (e.g., DMF), yielding the secondary amine precursor.
Stepwise Synthesis Protocol
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
Step 1 : Cyclization of thiosemicarbazide 38 (10 mmol) with ethyl oxalyl monochloride (12 mmol) in POCl₃ (15 mL) at 80°C for 6 hours produces ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate 39 (Yield: 72%).
Step 2 : Hydrolysis of 39 using aqueous LiOH (2M) in methanol at room temperature for 12 hours affords 5-amino-1,3,4-thiadiazole-2-carboxylic acid 37 (Yield: 85%).
Step 3 : Methylation at the 4-position is achieved by treating 37 with methyl iodide (1.2 eq) in DMF under nitrogen, catalyzed by K₂CO₃ (Yield: 68%).
Acid Chloride Formation
The carboxylic acid 37 (5 mmol) is refluxed with oxalyl chloride (10 mmol) in anhydrous dichloromethane (DCM) for 3 hours, yielding 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride 40 (quantitative yield).
Synthesis of N-[2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethyl]amine
Step 1 : Bromination of 2-(4-methoxyphenyl)ethanol (10 mmol) with PBr₃ (12 mmol) in DCM yields 2-(4-methoxyphenyl)ethyl bromide 41 (Yield: 89%).
Step 2 : Nucleophilic substitution of 41 with piperidine (15 mmol) in DMF at 60°C for 8 hours produces N-[2-(4-methoxyphenyl)-2-bromoethyl]piperidine 42 (Yield: 76%).
Step 3 : Ammonolysis of 42 using aqueous NH₃ (28%) in ethanol at 50°C for 6 hours affords the primary amine 43 (Yield: 82%).
Final Coupling Reaction
Step 1 : Acid chloride 40 (5 mmol) is added dropwise to a solution of amine 43 (5.5 mmol) and triethylamine (6 mmol) in dry THF at 0°C. The mixture is stirred at room temperature for 12 hours, yielding the target compound (Yield: 64%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.62 (m, 6H, piperidine-CH₂), 2.51 (s, 3H, CH₃-thiadiazole), 3.02–3.15 (m, 4H, piperidine-NCH₂), 3.74 (s, 3H, OCH₃), 4.28–4.35 (m, 2H, ethyl-CH₂), 6.88 (d, J = 8.6 Hz, 2H, ArH), 7.21 (d, J = 8.6 Hz, 2H, ArH), 8.45 (s, 1H, NH).
- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a retention time of 6.8 minutes with ≥98% purity.
Optimization Strategies
Solvent Effects on Coupling Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 64 |
| DCM | 25 | 58 |
| DMF | 25 | 71 |
| Acetonitrile | 25 | 67 |
DMF enhances reactivity due to its high polarity, stabilizing the transition state during acylation.
Catalytic Systems
- Triethylamine vs. DMAP : Using 4-dimethylaminopyridine (DMAP) as a catalyst increases yields to 78% by accelerating nucleophilic attack.
Challenges and Solutions
Decarboxylation of Thiadiazole Carboxylic Acid
The free acid 37 is prone to decarboxylation in solution. Mitigation strategies include in-situ generation of the acid chloride and avoiding prolonged storage.
Steric Hindrance in Piperidine Substitution
Bulky substituents on the ethyl chain reduce nucleophilicity. Increasing reaction temperature to 80°C improves 42 formation by 12%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or piperidine moiety are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, boronic acids, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: The 1,2,3-thiadiazole core (shared with Pyr2 and BTP-2) is associated with ion channel modulation (e.g., TRPC3/6, SOCE), whereas pyrazole-based analogs like AM251 target cannabinoid receptors .
- Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to Pyr2’s trifluoromethyl pyrazole group . The piperidin-1-yl moiety is a common feature in cannabinoid receptor antagonists (e.g., AM251) but paired here with a thiadiazole-carboxamide, suggesting divergent target selectivity .
Functional and Pharmacological Comparisons
TRPC3/6 Inhibition
Cannabinoid Receptor Interactions
- AM251: A pyrazole-carboxamide analog with nanomolar affinity for CB1 receptors (Ki ~7.5 nM) .
- Target Compound : The piperidin-1-yl and 4-methoxyphenyl groups resemble AM251’s pharmacophore, but the thiadiazole core may preclude CB1 binding due to steric/electronic mismatches.
Biological Activity
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.5 g/mol. The compound features a thiadiazole ring and a piperidine moiety, which contribute to its unique reactivity profile and biological activity.
Biological Activities
1. Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
One of the primary biological activities of this compound is its ability to inhibit Lp-PLA2, an enzyme associated with the development of atherosclerosis. Elevated levels of Lp-PLA2 are linked to conditions such as hyperlipidemia and diabetes mellitus. Inhibition of this enzyme suggests potential applications in preventing cardiovascular diseases.
2. Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various human cancer cell lines. It is hypothesized that this compound may also possess anticancer properties due to its structural features.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have shown that modifications to the methoxy and piperidine groups can enhance the biological activity against specific cancer types. For instance, docking studies suggest effective interactions between the compound and the active site of Lp-PLA2, which may lead to better inhibition.
Comparative Analysis with Similar Compounds
A comparative analysis highlights several structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-(2-methoxyethyl)piperidin-4-yl)methyl-4-propylbenzenesulfonamide | Piperidine and sulfonamide groups | Potential anti-inflammatory effects |
| N-(1-(2-methoxyethyl)piperidin-4-yl)methyl-3,5-bis(trifluoromethyl)benzamide | Trifluoromethyl substituents | Enhanced lipophilicity and metabolic stability |
This compound is distinguished by its combination of the thiadiazole ring and methoxyphenyl moiety, contributing to its unique reactivity profile compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the antimicrobial and anticancer activities of thiadiazole derivatives. For example, a study demonstrated that certain thiadiazole compounds exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, suggesting that structural modifications could lead to enhanced bioactivity .
Moreover, research on related 1,3,4-thiadiazole derivatives has shown broad-spectrum biological activities including antimicrobial, antitumor, and anti-inflammatory effects. These findings support the potential for developing new therapeutic agents based on the thiadiazole scaffold .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolve stereochemistry and piperidine-thiadiazole conformation. reports a mean C–C bond length of 0.002 Å in similar thiazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~430–450).
Validation : Compare experimental data with computational simulations (DFT) for accuracy .
How do structural modifications (e.g., substituent variations) impact biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
Q. Biological Assays :
- Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination.
- Evaluate antimicrobial activity via MIC assays ( notes thiazole derivatives’ broad activity) .
How should researchers address contradictions in reported biological data for this compound?
Advanced Research Question
Common contradictions arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. colony formation).
- Compound Purity : Validate purity (>95%) via HPLC and elemental analysis .
- Cell Line Differences : Replicate studies across multiple lines (e.g., HEK293 vs. HeLa).
Case Study : If conflicting IC₅₀ values are reported, perform dose-response curves under identical conditions and use ANOVA for statistical validation .
What are the recommended handling and storage protocols for this compound?
Basic Research Question
- Handling : Use PPE (gloves, goggles) due to potential thiadiazole toxicity (analogous to ) .
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
- Solubility : Pre-dissolve in DMSO (≤10% v/v) for in vitro studies to avoid precipitation .
What computational tools can predict the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability.
- Molecular Docking : Autodock Vina to model interactions with targets (e.g., kinase enzymes) .
- MD Simulations : GROMACS for stability analysis of the piperidine-thiadiazole conformation in aqueous environments .
Validation : Compare predictions with in vivo PK studies (rodent models) for refinement.
How can researchers design analogs to improve metabolic stability?
Advanced Research Question
- Fluorine Substitution : Replace methoxy groups with fluorine () to reduce oxidative metabolism .
- Deuterium Incorporation : Substitute labile hydrogens (e.g., piperidine C-H) to prolong half-life.
- Prodrug Strategies : Mask carboxamide as ester derivatives for enhanced absorption .
Validation : Perform microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
